N-(3-bromopropyl)benzenesulfonamide
CAS No.: 3245-94-1
Cat. No.: VC16094125
Molecular Formula: C9H12BrNO2S
Molecular Weight: 278.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3245-94-1 |
|---|---|
| Molecular Formula | C9H12BrNO2S |
| Molecular Weight | 278.17 g/mol |
| IUPAC Name | N-(3-bromopropyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C9H12BrNO2S/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
| Standard InChI Key | QAKOUYAHYWJVCF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCCBr |
Introduction
Chemical Identity and Structural Features
N-(3-Bromopropyl)benzenesulfonamide is defined by the following identifiers:
Structural Characterization
The compound features a sulfonamide group (-SO₂NH-) attached to a benzene ring and a 3-bromopropyl chain. Key spectroscopic data include:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | 1.58 g/cm³ (predicted) | |
| Solubility | Low in water; soluble in DMSO | |
| Rotatable Bond Count | 5 |
Synthesis and Reactivity
Synthetic Pathways
N-(3-Bromopropyl)benzenesulfonamide is typically synthesized via nucleophilic substitution reactions. A common method involves reacting benzenesulfonamide with 1,3-dibromopropane in the presence of a base (e.g., NaOH) .
Example Reaction:
Industrial Production
Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity. Purification methods such as recrystallization or column chromatography are critical for isolating the product.
| Compound | Target | IC₅₀/Kᵢ | Source |
|---|---|---|---|
| 4-(3,4-Dichlorophenylureido)thioureido-benzenesulfonamide | P. falciparum | 0.18 µM | |
| 3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide | BRD4 | ΔTₘ = 6°C |
Applications in Drug Development
Anticancer Agents
N-(3-Bromopropyl)benzenesulfonamide derivatives have been explored as BRD4 inhibitors. Compound 11r (a structural analog) demonstrated anti-proliferative activity against MV4-11 leukemia cells (IC₅₀ = 0.87 µM) and suppressed oncogenes like c-Myc and CDK6 .
Antiviral Research
Benzenesulfonamide-containing compounds, such as PF-74, inhibit HIV-1 capsid assembly. Modifications to the sulfonamide scaffold improve metabolic stability and oral bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume